molecular formula C17H15N5O2 B11465007 2-methyl-N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

2-methyl-N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11465007
M. Wt: 321.33 g/mol
InChI Key: TZCSKJFLQFCJQI-UHFFFAOYSA-N
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Description

2-methyl-N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused with a pyrimidine ring, which is further substituted with a naphthalene moiety and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . The reaction conditions usually involve heating the reactants in a microwave reactor for a short duration, leading to the formation of the desired triazolopyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and energy-efficient methods, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalene moiety or other substituents can be replaced by different groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted triazolopyrimidine derivatives.

Scientific Research Applications

2-methyl-N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. The presence of the naphthalene moiety and carboxamide group contributes to its unique properties and differentiates it from other similar compounds.

Properties

Molecular Formula

C17H15N5O2

Molecular Weight

321.33 g/mol

IUPAC Name

2-methyl-N-naphthalen-1-yl-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C17H15N5O2/c1-10-18-17-20-15(23)9-14(22(17)21-10)16(24)19-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,14H,9H2,1H3,(H,19,24)(H,18,20,21,23)

InChI Key

TZCSKJFLQFCJQI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(CC(=O)NC2=N1)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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